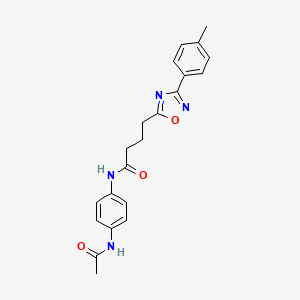
N-(4-acetamidophenyl)-2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-acetamidophenyl)-2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide, commonly known as ATOA, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. ATOA belongs to the class of oxadiazole derivatives and has been synthesized using various methods.
Mechanism of Action
The exact mechanism of action of ATOA is not fully understood. However, it has been suggested that ATOA exerts its antitumor activity by inhibiting the proliferation of cancer cells and inducing apoptosis. ATOA has also been shown to inhibit the production of inflammatory cytokines and prostaglandins, which may contribute to its anti-inflammatory activity. ATOA has been suggested to exhibit its antifungal activity by inhibiting the growth of fungal cells and disrupting their membrane integrity.
Biochemical and Physiological Effects:
ATOA has been shown to exhibit low toxicity and high selectivity towards cancer cells. It has also been shown to exhibit good pharmacokinetic properties, including good oral bioavailability and low clearance rates. ATOA has been shown to cross the blood-brain barrier, which may contribute to its potential use in the treatment of neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
ATOA has several advantages for lab experiments, including its high selectivity towards cancer cells, low toxicity, and good pharmacokinetic properties. However, ATOA has some limitations, including its low solubility in water and its relatively low yield of synthesis.
Future Directions
There are several future directions for the study of ATOA. One potential direction is to investigate its potential use in combination with other chemotherapeutic agents for the treatment of cancer. Another potential direction is to investigate its potential use in the treatment of other inflammatory and neurodegenerative disorders. Further studies are also needed to optimize the synthesis methods and improve the yield of ATOA.
Synthesis Methods
ATOA has been synthesized using various methods, including the reaction of 2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetic acid with acetic anhydride and ammonium acetate. Another method involves the reaction of 2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetic acid with acetic anhydride and sodium acetate. The yield of ATOA obtained using these methods ranges from 30% to 70%.
Scientific Research Applications
ATOA has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antitumor, anti-inflammatory, and antifungal activities. ATOA has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. In addition, ATOA has been studied for its potential use as an antiviral agent.
properties
IUPAC Name |
N-(4-acetamidophenyl)-2-[2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O4/c1-16-7-3-4-8-20(16)24-28-25(33-29-24)21-9-5-6-10-22(21)32-15-23(31)27-19-13-11-18(12-14-19)26-17(2)30/h3-14H,15H2,1-2H3,(H,26,30)(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWLGJLOADSOIAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=CC=CC=C3OCC(=O)NC4=CC=C(C=C4)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Acetamidophenyl)-2-{2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide](/img/structure/B7711354.png)





![2-ethoxy-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7711383.png)


